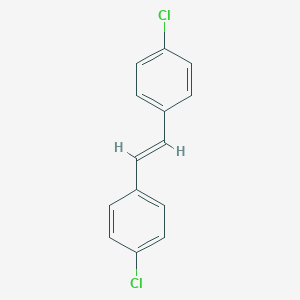

4,4'-Dichloro-trans-stilbene

Description

Contextualizing Halogenated Stilbene (B7821643) Derivatives within Organic Chemistry

Halogenated stilbene derivatives are a subclass of stilbenoids where one or more hydrogen atoms on the phenyl rings are replaced by halogen atoms such as chlorine, bromine, or fluorine. mdpi.combenthamdirect.com This substitution significantly modifies the molecule's physicochemical properties. The introduction of halogens, which are electronegative, alters the electron distribution across the stilbene backbone, impacting reactivity, photophysical behavior, and biological activity. nih.gov For instance, halogenation can enhance the electrophilicity of the molecule, making it more susceptible to certain chemical reactions.

The synthesis of halogenated stilbenes can be achieved through various established methods in organic chemistry, including the Wittig reaction, the Heck cross-coupling method, and the McMurry reaction. benthamdirect.comfu-berlin.deorgsyn.org The McMurry reaction, for example, involves the reductive coupling of aldehydes using low-valent titanium reagents. fu-berlin.de This method has been successfully used to synthesize symmetric stilbene derivatives, such as the coupling of 4-chlorobenzaldehyde (B46862) to yield 4,4'-dichlorostilbene. fu-berlin.de The Heck reaction is another powerful tool for forming the carbon-carbon double bond of the stilbene core by coupling haloarenes with alkenes. benthamdirect.comorgsyn.org

The presence of halogens also influences the structural and conformational properties of stilbenes. Studies on 4,4'-Dichloro-trans-stilbene have shown that the molecule is not perfectly planar in solution. Instead, it adopts propeller-like structures where the phenyl rings are twisted relative to the central vinyl plane. researchgate.net This conformational flexibility is a key area of study, as it can influence how these molecules interact with biological targets or pack in solid-state materials. The exploration of halogenated stilbenes is part of a broader effort to create novel molecules with tailored properties for specific applications, ranging from new therapeutic agents to advanced optical materials. nih.govmdpi.com

Significance of this compound as a Prototype and Intermediate

Beyond its role as a model system, this compound is a valuable synthetic intermediate. It can be synthesized from readily available precursors; for example, it can be formed from the reaction of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) with certain cobalt complexes or from 4-chlorobenzaldehyde via reductive coupling. fu-berlin.deucla.edu Its chlorine substituents enhance its electrophilicity, making it a reactive substrate in further chemical transformations, particularly in metal-catalyzed cross-coupling reactions. This reactivity allows for the elaboration of the stilbene core, enabling the synthesis of more complex molecules with potentially enhanced or novel functionalities.

The physical and chemical properties of this compound are well-characterized, providing a solid foundation for its use in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀Cl₂ | nih.govcymitquimica.com |

| Molecular Weight | 249.13 g/mol | nih.govfishersci.ca |

| Appearance | White to gray powder/crystal | guidechem.com |

| Melting Point | 175-176 °C | ucla.edu |

| CAS Number | 1657-56-3 | nih.govguidechem.com |

| InChIKey | WELCIURRBCOJDX-OWOJBTEDSA-N | nih.govcymitquimica.com |

This table is interactive. Click on the headers to sort the data.

Current Research Trajectories and Future Directions for Halogenated Stilbenoids

The study of halogenated stilbenoids, with this compound as a reference compound, is an active and evolving field. Research is branching into several key areas, driven by the quest for new materials and therapeutic agents. nih.govsemanticscholar.org

One major trajectory is the investigation of their photophysical and photochemical properties. researchtrends.netresearchgate.net Stilbenes are known for their fluorescence and photoisomerization (trans-cis isomerization) capabilities. wiley-vch.de The introduction of halogens and other substituents can tune these properties. For example, studies on various 4,4'-disubstituted stilbenes show that the fluorescence quantum yields and lifetimes are dependent on the donor-acceptor nature of the substituents. researchgate.net This tunability makes halogenated stilbenoids promising candidates for applications as optical brighteners, scintillators, and components in optical data storage systems. wiley-vch.deacs.org A significant area of photochemical research is the photocyclization of stilbenes to form phenanthrenes, a reaction that can be influenced by the presence and position of halogen atoms. researchtrends.net

Another critical research direction is the development of halogenated stilbene derivatives as biologically active agents. mdpi.comnih.gov While natural stilbenoids like resveratrol (B1683913) are known for their antioxidant and other health-promoting effects, their low bioavailability can limit their therapeutic use. nih.govsemanticscholar.org Halogenation is being explored as a strategy to improve the pharmacokinetic profiles of these compounds. mdpi.com The introduction of chlorine atoms, for example, can increase lipophilicity and potentially alter metabolic pathways, leading to improved stability and activity. mdpi.com Researchers are synthesizing and evaluating novel halogenated stilbenes for a range of activities, including antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.comnih.gov The discovery of a naturally occurring halogen-containing stilbene derivative has further spurred interest in this class of compounds. nih.gov

Future research will likely focus on creating "stiff-stilbenes" and other structurally modified analogs to fine-tune their properties for highly specific applications, such as selective anticancer agents or advanced fluorophores. nih.gov The synthesis of asymmetric stilbenes and their subsequent derivatization, for instance through cyclization reactions to form indoline (B122111) structures, represents another frontier in creating molecular diversity for drug discovery. benthamdirect.comfu-berlin.de The continued exploration of reaction mechanisms and the development of more efficient synthetic methods, such as poly-Heck or poly-Suzuki coupling reactions using dihalo-stilbenes as monomers, will be essential for advancing the field. orgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELCIURRBCOJDX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-74-4 | |

| Record name | NSC33448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Strategic Synthetic Methodologies for 4,4 Dichloro Trans Stilbene

Established Olefination Approaches for Stilbene (B7821643) Analogs

A variety of classical and modern synthetic methods are employed for the preparation of stilbene and its derivatives. These methods often provide reliable access to the stilbene core, with varying degrees of stereoselectivity, functional group tolerance, and reaction efficiency. For a symmetrical molecule like 4,4'-dichloro-trans-stilbene, several of these approaches are particularly well-suited.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction is a cornerstone of alkene synthesis and has been widely applied to the preparation of stilbene derivatives. fu-berlin.dewiley-vch.de This method involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde or ketone. wiley-vch.de For the synthesis of this compound, this would typically involve the reaction of 4-chlorobenzyltriphenylphosphonium (B8491101) halide with 4-chlorobenzaldehyde (B46862). A key advantage of the Wittig reaction is the mild reaction conditions and broad functional group tolerance. fu-berlin.de The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions, though it often produces a mixture of (E)- and (Z)-isomers. fu-berlin.de

A highly effective variation of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate-stabilized carbanion. wiley-vch.dewikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and react with aldehydes to predominantly form the (E)-alkene. wiley-vch.dewikipedia.org This high stereoselectivity towards the trans-isomer is a significant advantage for the synthesis of this compound. wiley-vch.de Furthermore, the byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wiley-vch.dewikipedia.org The HWE reaction is often favored for its reliability and the high E-selectivity it provides. organic-chemistry.orgconicet.gov.ar

| Reaction | Key Reagents | Primary Product | Key Advantages | Stereoselectivity |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Alkene, Triphenylphosphine oxide | Mild conditions, Broad functional group tolerance fu-berlin.de | Variable (E/Z mixture common) fu-berlin.de |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Alkene, Dialkylphosphate salt | High nucleophilicity, Easy byproduct removal wiley-vch.dewikipedia.orgalfa-chemistry.com | Predominantly (E)-alkene wiley-vch.dewikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful toolkit for the formation of carbon-carbon bonds, including the vinyl linkage of stilbenes.

The Heck reaction involves the coupling of an aryl halide with an alkene, catalyzed by a palladium complex. wiley-vch.deuliege.be To synthesize this compound, one could envision the coupling of 4-chloroiodobenzene with 4-chlorostyrene. However, a more common approach for symmetrical stilbenes is a double Heck reaction using an ethylene (B1197577) equivalent. orgsyn.org The Heck reaction typically yields the trans-isomer due to the syn-addition of the aryl group and palladium to the double bond, followed by syn-β-hydride elimination. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. uliege.beresearchgate.net

The Stille reaction couples an organotin compound with an organic halide in the presence of a palladium catalyst. wiley-vch.dewikipedia.org For this compound, this could involve the reaction of a 4-chlorophenyltin reagent with 4-chlorovinyl halide, or the self-coupling of a 4-chlorostyrenyltin reagent. Organostannanes are stable to air and moisture, but their high toxicity is a significant drawback. wikipedia.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com

The Negishi reaction utilizes an organozinc reagent, which is coupled with an organic halide under palladium catalysis. wiley-vch.de The synthesis of stilbenes via Negishi coupling is well-established, often proceeding with high stereoselectivity and functional group tolerance. wiley-vch.deresearchgate.net The organozinc reagents are typically more reactive and less toxic than their organotin counterparts. wiley-vch.de The reaction of an organozinc halide with a carbonyl compound in the presence of a palladium catalyst can also yield (E)-stilbenes in good to excellent yields. wiley-vch.de

| Reaction | Coupling Partners | Catalyst | Key Features |

| Heck Reaction | Aryl halide + Alkene wiley-vch.deuliege.be | Palladium complex uliege.be | Good for trans-isomers, versatile uliege.be |

| Stille Reaction | Organotin compound + Organic halide wiley-vch.dewikipedia.org | Palladium complex wikipedia.org | Stable reagents, but toxic wikipedia.org |

| Negishi Reaction | Organozinc compound + Organic halide wiley-vch.de | Palladium complex wiley-vch.de | High reactivity, less toxic than organotins wiley-vch.de |

Mechanistic Studies of this compound Synthesis

Understanding the mechanistic pathways that lead to the formation of this compound is crucial for optimizing existing synthetic methods and developing new, more efficient routes.

Formation Pathways from Geminal Dichloroalkanes

The transformation of geminal dichloroalkanes into alkenes is a known reaction, often proceeding through reductive pathways. The specific application of this to form a stilbene derivative like this compound involves the coupling of two aryl-dihalomethyl units.

Vitamin B12 (cobalamin) and its derivatives are naturally occurring organometallic complexes that can act as catalysts in a variety of chemical transformations. rsc.orgrsc.org The cobalt center in vitamin B12 can exist in several oxidation states, most commonly Co(III), Co(II), and the highly nucleophilic Co(I) (often denoted as B12s). rsc.org This catalytic versatility allows it to mediate reactions such as dehalogenations, isomerizations, and carbon-carbon bond formations. rsc.orgrsc.org

While direct, specific literature detailing the synthesis of this compound from a corresponding geminal dichloroalkane mediated by Vitamin B12s is not extensively documented, the proposed mechanism can be inferred from known Vitamin B12-catalyzed reactions. The general principle involves the reduction of an organic halide by the Co(I) species.

The catalytic cycle would likely initiate with the reduction of the stable Co(III) form of vitamin B12 to the highly reactive Co(I) supernucleophile using an external reducing agent. This Co(I) species could then react with a geminal dichloroalkane, such as 1,1-dichloro-1-(4-chlorophenyl)methane, via a nucleophilic substitution (Sₙ2) or single-electron transfer (SET) pathway. This would lead to the formation of an alkyl-cobalt(III) intermediate.

Homolytic cleavage of the carbon-cobalt bond in this intermediate, potentially induced by light, would generate a carbon-centered radical and Co(II). acs.orgresearchgate.net Dimerization of two of these resulting α-chloro-4-chlorobenzyl radicals would then lead to a vicinal dichloro intermediate. Subsequent elimination of two chlorine atoms, possibly facilitated by further reduction steps involving the vitamin B12 catalyst, would yield the final product, this compound. The stability of the benzyl-type radical intermediate is a crucial factor in such dimerization processes. rsc.org

This proposed pathway leverages the known ability of vitamin B12 to mediate the formation of carbon-carbon bonds through radical coupling mechanisms, offering a potentially green and biocompatible catalytic route. rsc.org

Green Chemistry Approaches to Stilbene Derivatives

In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

One promising green approach is the use of photocatalysis . Visible-light-induced syntheses offer an alternative to traditional methods that often require harsh conditions or toxic reagents. For instance, a photocatalyst-free method using visible light has been developed for the synthesis of (E)-stilbene derivatives from vinyl azides. nih.gov Another approach involves the cross-coupling of nitroalkenes with diazonium salts under visible light using an organophotoredox catalyst like eosin (B541160) Y, which exclusively yields the (E)-configuration of stilbenes. rsc.org The use of self-assembling photocatalysts, such as a conjugate of benzophenone (B1666685) and diphenylalanine, has also been explored for the photoisomerization of stilbene derivatives. nih.gov

Biocatalysis , utilizing enzymes or whole microorganisms, represents another significant green methodology. Enzymes can offer high selectivity and operate under mild, aqueous conditions. For example, the enzymatic secretome of Botrytis cinerea has been used for the biotransformation of stilbene precursors like resveratrol (B1683913) and pterostilbene (B91288) into a library of complex derivatives. frontiersin.orgnih.gov This chemoenzymatic approach allows for the generation of novel compounds that may be difficult to access through traditional synthesis. frontiersin.orgnih.gov Furthermore, peroxidases from grapevine cell suspensions have been shown to play a role in the enzymatic synthesis of stilbene oligomers. acs.org The use of stilbene synthase is a key enzyme in the biosynthesis of these compounds in plants and is being explored for biotechnological production. um.es

A solvent-free approach for the bromination of trans-stilbene (B89595) utilizes an aqueous solution of hydrobromic acid and hydrogen peroxide, avoiding the use of hazardous liquid bromine and chlorinated solvents. Additionally, the development of chemoenzymatic tandem reactions in continuous flow systems, combining enzymatic decarboxylation with a palladium-catalyzed Heck coupling, showcases an optimized and more sustainable process for producing stilbenes. mdpi.com

Optimization of Synthetic Pathways for Stereoselective Yields

Achieving high stereoselectivity, particularly for the desired trans (or E) isomer, is a critical aspect of stilbene synthesis. The geometric configuration of stilbenes significantly impacts their physical, chemical, and biological properties.

In the Heck reaction , the choice of catalyst, ligand, and reaction conditions plays a crucial role in determining the stereochemical outcome. For example, a catalytic system of Pd(OAc)₂ and P(o-tol)₃ has been found effective for the Heck reaction of aryl bromides with diarylethylenes, yielding trisubstituted olefins with good to excellent yields and specific E:Z ratios. researchgate.net The reaction of 4-bromoanisole (B123540) with trans-stilbene using this system resulted in an E:Z ratio of 83:17. researchgate.net Optimization of the reaction between chlorobenzene (B131634) and styrene (B11656) has shown that adding N,N-dimethylglycine can enhance the regioselectivity for the E-1,2-stilbene. uliege.be

For the Wittig reaction , the stereoselectivity can be influenced by the nature of the ylide, the solvent, and the presence of salts. While some Wittig reactions yield mixtures of isomers, modified versions like the Horner-Wadsworth-Emmons reaction often provide excellent E-selectivity. fu-berlin.dewiley-vch.de

Recent advances have focused on developing novel catalytic systems to ensure high trans-selectivity. A silver-mediated homocoupling of N-triftosylhydrazones has been presented as a highly efficient and stereoselective method for constructing trans-stilbenes. nih.gov DFT calculations in this study suggest that π-π stacking interactions are key in controlling the stereoselectivity. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 4,4 Dichloro Trans Stilbene

Spectroscopic Characterization Techniques for Structural Determination

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 4,4'-dichloro-trans-stilbene. Each technique offers unique insights into the molecule's connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of this compound in solution. researchgate.netauremn.org.br By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, detailed information about the molecular framework and its preferred shapes can be obtained.

| Nucleus | Technique | Observed Chemical Shifts (ppm) | Key Insights |

|---|---|---|---|

| ¹H | Proton NMR | Aromatic and vinylic regions | Provides information on proton environment and connectivity. researchgate.net |

| ¹³C | Carbon-13 NMR | Distinct signals for aromatic and vinylic carbons | Reveals the carbon framework of the molecule. nih.gov |

Correlations between NMR parameters and molecular conformation, often supported by molecular mechanics calculations, indicate that the chemical shifts of the ethylenic protons are particularly sensitive to the anisotropic effects of the nearby C-Cl bonds. researchgate.net

Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a molecular fingerprint for this compound, providing detailed information about its covalent bonds and functional groups. These methods probe the vibrational energy levels of the molecule, which are unique to its structure.

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational states. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key IR bands would correspond to C-H stretching and bending modes of the aromatic rings and the vinyl group, C=C stretching of the vinyl and aromatic groups, and the C-Cl stretching mode.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. The resulting spectrum shows vibrational modes that are Raman-active. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, making the two techniques complementary.

The vibrational spectra can also offer conformational information. acs.org For instance, the dependence of the IR spectrum in the 700–800 cm⁻¹ region on the molecular conformation can help determine the preferred structure in solution. acs.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are key techniques for probing the electronic structure of this compound. These methods involve the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between different energy levels within the molecule.

UV-Vis absorption spectroscopy reveals the wavelengths at which the molecule absorbs light, providing information about its conjugated π-electron system. The UV spectrum of this compound is expected to be similar to that of trans-stilbene (B89595), with characteristic absorption bands. koreascience.kr For instance, trans-stilbene in hexane (B92381) exhibits a strong absorption maximum around 294-295.5 nm. omlc.orgphotochemcad.com The presence of chlorine substituents on the phenyl rings can cause shifts in the absorption maxima (either to longer or shorter wavelengths) and changes in the molar extinction coefficients.

Fluorescence spectroscopy provides insights into the excited state properties of the molecule. After absorbing light, the molecule can relax to the ground state by emitting a photon. The fluorescence emission spectrum is typically mirror-imaged to the absorption spectrum. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, gives an indication of the efficiency of the fluorescence process. For trans-stilbene, the fluorescence quantum yield has been reported to be around 0.04-0.05 in various solvents. omlc.org

| Technique | Parameter | Typical Value (for trans-stilbene) | Significance |

|---|---|---|---|

| UV-Vis | λmax (in hexane) | ~294 nm photochemcad.com | Indicates electronic transitions in the conjugated system. |

| UV-Vis | Molar Extinction Coefficient (at λmax) | ~34,010 cm⁻¹/M omlc.org | Measures the probability of the electronic transition. |

| Fluorescence | Quantum Yield (in hexane) | ~0.044 omlc.org | Efficiency of light emission after absorption. |

Studies on chlorine-substituted stilbenes have shown correlations between UV-Vis spectroscopic parameters and molecular conformations. researchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of this compound. nih.govcymitquimica.com This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these peaks will reflect the natural abundance of the chlorine isotopes. This isotopic pattern is a definitive signature for the presence of two chlorine atoms in the molecule.

In addition to the molecular ion, the mass spectrum will also exhibit fragment ions, which are formed by the breakdown of the molecular ion within the mass spectrometer. The fragmentation pattern can provide further structural information, helping to confirm the connectivity of the atoms within the molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀Cl₂ | nih.govcymitquimica.com |

| Molecular Weight | 249.13 g/mol | nih.gov |

Conformational Dynamics in Solution and the Gas Phase

The conformational landscape of this compound, particularly the rotational freedom of the phenyl rings relative to the vinyl plane, is a subject of significant scientific interest. Understanding these dynamics is crucial as the molecule's conformation can influence its physical and biological properties. researchgate.net

Liquid Crystal NMR Spectroscopy for Solution-Phase Conformation

Liquid Crystal NMR (LC-NMR) spectroscopy is a particularly powerful technique for determining the detailed conformational distribution of flexible molecules like this compound in the solution state. researchgate.netresearchgate.net Unlike conventional NMR in isotropic solvents, where anisotropic interactions such as dipolar couplings are averaged to zero, LC-NMR utilizes liquid crystalline solvents to induce a partial alignment of the solute molecules. researchgate.net This partial orientation results in measurable residual dipolar couplings (RDCs), which are highly sensitive to the molecular geometry and conformation. researchgate.net

Studies on this compound using LC-NMR have revealed that the molecule is not planar in solution. researchgate.net The research indicates the existence of two main populated conformations:

A pair of propeller-like structures with C₂ symmetry, where the phenyl rings are disrotated by approximately 18.7° with respect to the vinyl plane. researchgate.net

A pair of Cᵢ symmetry structures, where the rings are conrotated by about 18.7° relative to the vinyl fragment, resembling the pedals of a bicycle. researchgate.net

Analysis of Torsional Barriers and Rotational Isomerism

The conformational landscape of this compound, like other stilbene (B7821643) derivatives, is characterized by the rotational freedom around the single bonds connecting the phenyl rings to the central vinyl group. This rotation gives rise to the potential for multiple stable conformations, or rotational isomers (rotamers). The energy required to overcome the barrier to this rotation is known as the torsional barrier.

Studies combining Liquid Crystal NMR (LXNMR) spectroscopy with theoretical calculations have been instrumental in elucidating the rotational isomerism of this compound in solution. researchgate.net These investigations have revealed that the molecule is not planar, but rather exists as a mixture of stable rotamers. researchgate.net

Theoretical calculations, specifically at the MP2/6-31G** level of theory, have been employed to model the torsional potential energy surface. These calculations involve systematically rotating the phenyl rings relative to the vinyl plane and calculating the corresponding energy. researchgate.net For unsubstituted trans-stilbene, benchmark calculations have been performed to accurately determine the energy differences and rotational barriers, providing a foundational understanding for its substituted derivatives. researchgate.net

The internal potential for rotation around the exocyclic C-C bond is influenced by the nature of the substituents on the phenyl rings. For halogenated stilbenes, the torsional barrier increases with the steric hindrance of the halogen atom. researchgate.net This suggests that the larger chlorine atoms in this compound, compared to hydrogen in trans-stilbene, would contribute to a higher rotational barrier.

Characterization of Non-Planar Conformations and Symmetry

Contrary to a simplified planar representation, research indicates that this compound adopts non-planar conformations in solution. researchgate.net Liquid Crystal NMR spectroscopy has been a powerful tool in determining the specific geometries of these conformers. researchgate.net

The analysis of this compound has identified the coexistence of four stable rotamers, which are related by symmetry in two pairs. researchgate.net These are:

A pair of propeller-like structures belonging to the C₂ point group. In these conformations, the phenyl rings are disrotated by approximately 18.7° with respect to the plane of the vinyl group. researchgate.net

A pair of Cᵢ symmetry structures where the rings are conrotated by about 18.7° relative to the vinyl fragment, resembling the pedals of a bicycle. researchgate.net

This finding of non-planarity is consistent with studies on the parent molecule, trans-stilbene, which also exhibits non-planar conformations in solution and in the gas phase, though the degree of torsion can vary. acs.org The deviation from planarity is a result of the balance between the stabilizing effects of π-conjugation, which favors a planar structure, and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl rings and the vinyl hydrogens. For unsubstituted trans-stilbene, theoretical studies have extensively debated the planarity, with high-level calculations suggesting a planar absolute energy minimum in a vacuum, while experimental evidence in solution points to non-planar structures. researchgate.netacs.org The substitution with chlorine atoms at the 4 and 4' positions influences this balance.

Solid-State Structural Analysis of Stilbene Derivatives via X-ray Diffraction

For stilbene derivatives, single-crystal X-ray diffraction studies have been crucial in understanding how molecular structure influences solid-state properties. nih.gov The way molecules pack in the crystal can significantly affect properties such as fluorescence. nih.gov

In the solid state, the conformation of a molecule can be influenced by intermolecular forces and crystal packing effects, which may differ from its preferred conformation in solution or in the gas phase. X-ray diffraction studies on various trans-stilbene derivatives have revealed that the molecules can adopt different conformations and packing arrangements. For example, studies on methoxy-trans-stilbene derivatives have shown a relationship between the molecular arrangement in the crystal lattice and their photophysical properties. nih.gov

Mechanistic Investigations of Reactivity and Photochemical Behavior

Reactivity Profiles of 4,4'-Dichloro-trans-stilbene

The reactivity of this compound is characterized by the interplay between the electrophilic nature of the aromatic rings and the reactivity of the central carbon-carbon double bond.

Electrophilicity and Nucleophilic Reaction Pathways

The chlorine atoms are electron-withdrawing groups, which decrease the electron density of the aromatic rings. This enhances the electrophilicity of the molecule, particularly at the ortho and para positions relative to the vinyl group . Consequently, this compound is more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to unsubstituted stilbene (B7821643), especially under harsh conditions or if additional activating groups are present.

The SNAr mechanism typically involves a two-step process:

Nucleophilic Addition: A strong nucleophile attacks one of the aromatic carbons bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing vinyl group libretexts.orgmasterorganicchemistry.com.

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring libretexts.orgmasterorganicchemistry.com.

While the double bond itself can react with electrophiles, the electron-withdrawing nature of the chloro-substituted phenyl rings deactivates it towards electrophilic addition compared to unsubstituted stilbene.

Oxidation and Reduction Mechanisms

The oxidation and reduction of this compound primarily target the central ethylenic bridge and can also involve the aromatic rings under specific conditions.

Oxidation: Similar to other stilbenes, the central double bond of this compound can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond. Ozonolysis, followed by a reductive or oxidative workup, would be expected to yield 4-chlorobenzaldehyde (B46862) or 4-chlorobenzoic acid, respectively. The general mechanism for the oxidation of a C=C bond by permanganate involves the formation of a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to a diol or further cleaved under harsh conditions ucr.edu.

Reduction: Reduction of this compound typically targets the central double bond. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) would reduce the alkene to an alkane, yielding 1,2-bis(4-chlorophenyl)ethane. This process involves the addition of hydrogen atoms across the double bond. Under more forceful conditions, dehalogenation (reduction of the C-Cl bonds) could potentially occur.

Photophysical and Photochemical Transformations

This compound exhibits rich photochemical behavior, dominated by photoisomerization and competing deactivation processes from its electronically excited states.

trans-cis Photoisomerization Dynamics and Excited-State Processes

Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). The primary photochemical reaction from this state is the isomerization around the central double bond to form the corresponding cis isomer wiley-vch.de.

The mechanism of photoisomerization for stilbene and its derivatives is a subject of extensive research. It is generally accepted to proceed via a "phantom" triplet state or through a twisted geometry in the singlet manifold researchgate.netnih.gov. For 4-chloro-trans-stilbene, studies have shown that the nonradiative decay, which is linked to isomerization, is not primarily routed through intersystem crossing to the triplet state researchgate.net. Instead, the process is thought to involve rotation around the central C=C bond in the S₁ excited state to reach a perpendicular, twisted conformation nih.govnih.gov. This twisted intermediate is energetically close to the ground state potential energy surface, facilitating efficient non-radiative decay back to the S₀ state as either the trans or cis isomer nih.gov. The process involves the HOMO → LUMO bright state, with other single-excitation states playing a minor role nih.gov. Theoretical studies suggest that after excitation, the molecule moves from the initial Franck-Condon region to a twisted geometry, which serves as a funnel for de-excitation nih.gov.

Quantum Yields and Photostability in Diverse Media

The efficiency of photochemical processes is quantified by their quantum yields. For stilbenes, the sum of the quantum yields for trans→cis isomerization (Φt→c), cis→trans isomerization (Φc→t), and fluorescence (Φf) is often close to unity, indicating these are the main deactivation pathways.

The photophysical properties of 4,4'-disubstituted stilbenes are sensitive to the electronic nature of the substituents and the polarity of the solvent researchgate.net. Electron-withdrawing substituents like chlorine can influence the excited state lifetime and the quantum yields of fluorescence and isomerization. In a study of various disubstituted stilbenes, it was found that both fluorescence lifetimes (τf) and quantum yields (Φf) depend on the donor-acceptor properties of the substituents researchgate.net. While specific, comprehensive data for this compound across multiple solvents is sparse in the provided results, the general trend for stilbenes with electron-withdrawing groups suggests that non-radiative decay pathways like isomerization are often highly efficient, leading to lower fluorescence quantum yields compared to stilbenes with electron-donating groups researchgate.net.

The photostability of stilbenes is generally limited due to the efficient trans-cis photoisomerization researchgate.netnih.gov. Under continuous irradiation, a photostationary state is reached, which is a mixture of the trans and cis isomers caltech.edu. The composition of this mixture depends on the absorption coefficients of the two isomers at the excitation wavelength and their respective isomerization quantum yields.

Interactive Table: Photophysical Properties of Substituted Stilbenes

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

| trans-Stilbene (B89595) | Hexane (B92381) | 294 | 332 | 0.04 photochemcad.com |

| 4-Nitro-4'-methoxy stilbene | Cyclohexane | 365 | 450 | 0.003 caltech.edu |

| 4-Nitro-4'-methoxy stilbene | Acetonitrile (B52724) | 375 | 580 | 0.49 caltech.edu |

| 4,4'-Diaminostilbene | Dioxane | 345 | 408 | 0.76 |

Competing Deactivation Mechanisms in Excited States

Once this compound is in the S₁ excited state, several decay channels compete to return it to the ground state:

Fluorescence: Radiative decay from the S₁ state back to the S₀ state, emitting a photon. For trans-stilbene and its derivatives, fluorescence is a significant deactivation pathway that competes directly with isomerization wiley-vch.de.

trans→cis Isomerization: As described above, this is a major non-radiative pathway involving rotation around the central double bond to a twisted intermediate, which then relaxes to the ground state of either isomer nih.govnih.gov.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). For stilbenes, this is facilitated by the twisted geometry, where the S₁ and S₀ potential energy surfaces are close nih.gov.

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). While ISC to the triplet state is a possible decay channel, studies on 4-chloro-trans-stilbene indicate it is not the primary route for photoisomerization, but rather a distinct, energy-dependent channel researchgate.net.

The balance between these competing pathways is delicate and is influenced by factors such as the substituents on the phenyl rings, the solvent polarity and viscosity, and the temperature nih.govrsc.orgmpg.de. The chlorine substituents, being electron-withdrawing, can affect the energy levels of the excited states and the barriers to isomerization, thereby altering the rates of these deactivation processes.

Catalytic Transformations Involving this compound

The unique electronic and structural characteristics of this compound make it a valuable substrate for investigating various catalytic transformations. Its reactivity has been explored in both photochemical and transition metal-catalyzed reactions, providing insights into fundamental mechanistic pathways.

The cyclopropanation of alkenes via cation radical intermediates offers a distinct mechanistic pathway compared to traditional metal-carbene-based methods. In this context, this compound serves as an interesting substrate to probe the electronic effects of the chloro substituents on the reactivity of the generated radical cation.

Recent research has demonstrated the electrochemical [2+1] cycloaddition of electron-rich olefins, including substituted stilbenes, with diazo compounds. nih.gov This method relies on the anodic oxidation of the alkene to form an electrophilic radical cation, which then reacts with the nucleophilic diazo compound. nih.gov This process is notable for being metal- and catalyst-free, offering a greener alternative to conventional methods. nih.gov

The proposed mechanism for this electrochemical cyclopropanation involves the initial single-electron oxidation of the stilbene derivative at the anode to generate the corresponding radical cation. This highly reactive intermediate is then attacked by the diazo compound, such as ethyl diazoacetate. Subsequent loss of dinitrogen (N₂) and ring closure yield the cyclopropane (B1198618) product.

A study on the electrochemical cyclopropanation of various stilbene derivatives with ethyl diazoacetate has provided data on the efficiency of this transformation. The reaction conditions typically involve using graphite (B72142) electrodes, a suitable electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu₄PF₆), and an acetonitrile (MeCN) solvent under an inert atmosphere. nih.gov The yields for different substituted stilbenes highlight the influence of the aromatic substituents on the reaction outcome. For instance, stilbene derivatives with electron-donating groups tend to give good yields, and the presence of halogens like chlorine is also well-tolerated. nih.gov

Table 1: Electrochemical Cyclopropanation of Substituted trans-Stilbenes with Ethyl Diazoacetate nih.gov

| Entry | Stilbene Derivative | Product Yield (%) |

|---|---|---|

| 1 | trans-Stilbene | 80 |

| 2 | 4,4'-Dimethoxy-trans-stilbene | 85 |

| 3 | 4,4'-Dichloro-trans -stilbene | 78 |

| 4 | 4,4'-Dibromo-trans-stilbene | 75 |

| 5 | 4-Nitro-trans-stilbene | 55 |

Reaction conditions: stilbene derivative (0.6 mmol), ethyl diazoacetate (1.2 equiv), dry MeCN (c = 0.15 M), NBu₄PF₆ (0.125 mmol), I = 5 mA, graphite electrodes (C(+)|C(−)), rt, 12 h, under Ar atmosphere. Data sourced from a study on electrochemical cycloaddition reactions. nih.gov

This methodology showcases a modern, sustainable approach to cyclopropane synthesis where this compound acts as a competent substrate, leading to the corresponding dichlorinated cyclopropane derivative in good yield.

Transition metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govbeilstein-journals.org While this compound can be a product of such reactions, its halogenated aromatic rings also position it as a potential substrate for further functionalization. The chlorine atoms can serve as leaving groups in cross-coupling reactions, although they are generally less reactive than bromine or iodine. researchgate.net

The Heck reaction, which couples an aryl halide with an alkene, is a common method for synthesizing stilbene derivatives. beilstein-journals.org For example, this compound can be synthesized via a Heck reaction between a 4-chlorophenyl halide and styrene (B11656) or a double Heck reaction. This demonstrates the compound's role within the catalytic cycle of this transformation. A catalytic system often comprises a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. researchgate.net

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is another versatile method for creating C-C bonds. nih.govlibretexts.org Symmetrical stilbenes can be synthesized using this methodology. For instance, the coupling of 4-chlorophenylboronic acid with a vinyl halide or the coupling of a dihaloethylene with an arylboronic acid can yield this compound. A study has reported the use of a heterogeneous Pd/C catalyst for the Suzuki-Miyaura coupling of aryl bromides and triflates with aryl boronic acids in aqueous media at room temperature to produce various stilbene derivatives. nih.gov

The following table summarizes representative conditions for the synthesis of halogenated stilbenes via Heck and Suzuki-Miyaura reactions, illustrating the context in which this compound participates in these catalytic processes.

Table 2: Synthesis of Halogenated trans-Stilbenes via Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Base/Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Heck Reaction | 4-Chloroiodobenzene, Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / DMF | 4-Chloro-trans-stilbene | - | |

| Heck Reaction | 4-Bromoanisole (B123540), trans-Stilbene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / DMF | 1,2-Diphenyl-1-(4-methoxyphenyl)ethene | 79 | researchgate.net |

| Suzuki-Miyaura Coupling | 4-Bromonitrobenzene, Phenylboronic acid | Pd/C | K₂CO₃ / Water | 4-Nitro-1,1'-biphenyl | >99 | nih.gov |

| Suzuki-Miyaura Coupling | 4-Vinylphenylboronic acid, Bromoarenes | [Pd(η²-dba){P(o-tolyl)₃}₂] | - / CH₂Cl₂ | Substituted trans-stilbenes | 81-96 | beilstein-journals.org |

This table provides examples of Heck and Suzuki-Miyaura reactions that produce stilbene derivatives, highlighting the types of reactants and catalysts employed.

These examples underscore the dual role of this compound in transition metal-catalyzed cross-coupling reactions, where it can be either the target product of a C-C bond formation or a potential starting material for further diversification due to its reactive chloro-substituents.

Computational and Theoretical Studies of 4,4 Dichloro Trans Stilbene

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are instrumental in determining the fundamental properties of 4,4'-dichloro-trans-stilbene in its electronic ground state. These methods provide a detailed picture of the molecule's preferred three-dimensional structure and its intrinsic electronic nature.

The precise geometric arrangement of atoms in this compound is a key determinant of its properties. Both Density Functional Theory (DFT) and ab initio calculations have been employed to determine the most stable conformation of the molecule. Contrary to a simplified planar representation, theoretical studies indicate that this compound is non-planar in its ground state. researchgate.netacs.org

Ab initio and DFT calculations, which solve the electronic Schrödinger equation with varying levels of approximation, are used to perform geometry optimizations. This process systematically alters the molecular geometry to find the arrangement with the lowest total energy. For stilbene (B7821643) and its derivatives, a significant focus is the torsional (dihedral) angles between the phenyl rings and the central vinyl group.

Studies combining Liquid Crystal NMR (LXNMR) spectroscopy with theoretical calculations have shown that the conformational landscape of this compound is characterized by two main types of stable, non-planar structures. The most populated conformations are a pair of propeller-like structures with C₂ point group symmetry, where the phenyl rings are twisted out of the plane of the central ethylene (B1197577) bridge. researchgate.net A second, less stable pair of conformations with Cᵢ symmetry, where the rings are conrotated, also exists. researchgate.net These theoretical findings are crucial for interpreting experimental data and understanding how the molecule's shape influences its interactions. researchgate.net

| Conformation Type | Symmetry | Description | Calculated Phenyl Ring Torsional Angle (φ) |

|---|---|---|---|

| Global Minimum | C₂ | Propeller-like, disrotatory twist | ~18.7° researchgate.net |

| Local Minimum | Cᵢ | Pedal-like, conrotatory twist | ~18.7° researchgate.net |

First-principles calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental measurements to validate both the theoretical model and the experimental interpretation. For this compound, these predictions focus on NMR, vibrational (infrared), and electronic (UV-Vis) spectra.

NMR Spectroscopy: Theoretical methods can calculate NMR shielding tensors, which are then converted into chemical shifts. By comparing calculated and experimental NMR data, particularly dipolar couplings obtained from LXNMR, the accuracy of the computed molecular geometry and conformational distribution can be confirmed. researchgate.net This synergy between theory and experiment is essential for obtaining a reliable picture of the molecule's structure in solution. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. faccts.deau.dk By calculating the energies of vertical electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be constructed. faccts.deresearchgate.net Calculations for stilbene derivatives show strong absorption bands in the UV region, corresponding to π→π* transitions within the conjugated system. au.dk These calculations help assign the bands observed in experimental spectra to specific electronic excitations.

| Spectroscopic Property | Theoretical Prediction Method | Predicted Value/Range | Experimental Value/Range |

|---|---|---|---|

| UV-Vis Absorption Maximum (λmax) | TD-DFT | Dependent on functional/basis set | ~322-338 nm for halo-stilbene derivatives researchgate.net |

| 1H NMR Dipolar Couplings | DFT/Ab Initio Geometry + Model | Calculated to fit experimental data | Measured via Liquid Crystal NMR researchgate.net |

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

Theoretical Modeling of Conformational Landscapes

The flexibility of this compound, primarily due to rotation around the single bonds connecting the phenyl rings to the vinyl group, creates a complex conformational landscape. Theoretical models are essential for mapping this landscape and understanding the molecule's dynamic behavior.

The various conformations of this compound are not equally likely. The probability of finding the molecule in a particular conformation is described by a torsional probability distribution. Based on experimental data from LXNMR, this distribution, P(φ₁, φ₂), where φ₁ and φ₂ are the two phenyl ring torsional angles, can be modeled theoretically. A common approach is to represent the distribution as a sum of two-dimensional Gaussian functions. researchgate.net This model provides a quantitative description of the conformational equilibrium, highlighting the most probable structures and the extent of torsional motion. researchgate.net

While quantum chemical calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide a view of the molecule's motion over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, governed by a force field derived from quantum mechanics or empirical data. repec.orgnih.gov

By simulating the trajectory of each atom over a period of time, MD can reveal the evolution of the molecule's conformation. nih.govrsc.org These simulations can show how this compound transitions between different low-energy states, such as the C₂ and Cᵢ conformers, and explores the energy barriers separating them. For stilbene derivatives, MD simulations are used to generate ensembles of conformations, which are crucial for understanding their interactions with other molecules or biological targets and for interpreting dynamic experimental data. repec.orgmdpi.commdpi.com This approach allows researchers to model how the molecule's shape fluctuates in different environments.

Torsional Probability Distribution Modeling

Excited State Theory for Photophysical Behavior

The interaction of this compound with light is governed by its excited electronic states. Excited state theory, particularly TD-DFT, is used to model the photophysical and photochemical processes that occur after the molecule absorbs a photon. nih.govresearchgate.net

Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Theoretical calculations of the potential energy surfaces of these electronic states as a function of key geometrical parameters, like the torsional angles, are crucial for understanding the subsequent events. nih.govunige.ch Studies on stilbene show that the S₁ potential energy surface dictates the pathway for photoisomerization. nih.gov The calculations can identify the lowest-energy path from the initial excited state to a twisted intermediate conformation. nih.govresearchgate.net This twisted structure is often where the potential energy surfaces of the excited state and the ground state come close together or intersect (a conical intersection), facilitating a rapid, non-radiative decay back to the ground state. nih.gov This process is fundamental to the trans-cis photoisomerization characteristic of stilbenes. icmp.lviv.ua Theoretical models can elucidate the roles of different excited states (e.g., singlet vs. triplet states) and predict the efficiency and dynamics of these photophysical pathways. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited state properties of molecules, such as electronic transition energies and oscillator strengths, which are fundamental to understanding UV-visible absorption spectra. benasque.org For stilbene and its derivatives, TD-DFT has been employed to investigate their electronic transitions. au.dkresearchgate.net

Studies on related stilbene compounds have demonstrated the utility of TD-DFT in simulating absorption spectra. researchgate.net For instance, in the investigation of 4-(N,N-Dimethylamino)-4'-nitrostilbene (DANS), TD-DFT calculations have been used to predict vertical excitation energies and oscillator strengths. mdpi.com Furthermore, TD-DFT, in conjunction with other methods, has been applied to study the electronic transitions of trans-stilbene (B89595) itself, providing a basis for comparison with its substituted analogs. au.dk The choice of functional, such as CAM-B3LYP, has been shown to be important for accurately describing the electronic states of conjugated systems like diphenylpolyenes. au.dk

While specific TD-DFT studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles and methodologies applied to parent stilbene and other derivatives are directly applicable. Such calculations would involve optimizing the ground-state geometry of this compound and then using TD-DFT to calculate the vertical excitation energies to various excited states. The results would provide theoretical absorption maxima (λmax) that can be compared with experimental data. These theoretical studies can also elucidate the nature of the electronic transitions, for example, identifying them as π→π* transitions, and describe the molecular orbitals involved.

| Compound | Computational Method | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|---|

| trans-Stilbene | TD-CAM-B3LYP | ~295 | ~1.0 | S0 → S1 (π→π) |

| 4,4'-Disubstituted Stilbenes | TD-DFT | Varies with substituent | Varies with substituent | Typically π→π |

Nonadiabatic Dynamics Simulations for Photoisomerization Pathways

The photoisomerization of stilbenes, the light-induced conversion between trans and cis isomers, is a complex process that involves the molecule moving between different electronic potential energy surfaces. nih.govresearchgate.net Nonadiabatic dynamics simulations are essential for modeling these transitions, as they go beyond the Born-Oppenheimer approximation, which assumes that electronic and nuclear motions are independent.

For the parent molecule, stilbene, nonadiabatic dynamics simulations have been crucial in mapping out the photoisomerization pathways. nih.govosti.gov These simulations show that after photoexcitation, the molecule evolves on the excited state potential energy surface, often passing through a "phantom state" with a twisted geometry around the central ethylenic bond, before decaying back to the ground state through a conical intersection. nih.gov This process can result in either the original isomer or its counterpart. nih.gov

In the case of cis-stilbene (B147466), simulations have revealed two competing photochemical pathways: the well-known cis-trans isomerization and a ring-closure reaction to form 4a,4b-dihydrophenanthrene (B14708593) (DHP). nih.govosti.gov Ab initio multiple spawning (AIMS) simulations on cis-stilbene have shown that the branching between these two pathways is determined within the first 150 femtoseconds after photoexcitation. nih.gov Trajectories leading to isomerization remain on the excited state longer than those leading to cyclization. nih.gov Spin-flip time-dependent density functional theory (SF-TDDFT) has also been used to simulate the dynamics of cis-stilbene, providing insights into the branching ratio between the formation of the trans isomer and DHP. researchgate.net

While specific nonadiabatic dynamics simulations for this compound are not detailed in the search results, the established methodologies for stilbene provide a clear framework for such investigations. These simulations would be critical in understanding how the chloro substituents at the 4 and 4' positions influence the dynamics on the excited state surface, potentially affecting the quantum yields of isomerization and the lifetimes of excited states.

| Event | Timescale | Description | Reference |

|---|---|---|---|

| Branching Determination (Isomerization vs. Cyclization) | ~150 fs | The molecule's trajectory on the S1 excited state determines whether it will isomerize or cyclize. | nih.gov |

| Decay to Ground State (Cyclization Pathway) | ~250 fs | Molecules on the cyclization path decay rapidly back to the ground electronic state. | nih.gov |

| Decay to Ground State (Isomerization Pathway) | 300-500 fs | Molecules on the isomerization path have a longer excited-state lifetime before decaying. | nih.gov |

| Overall Excited State Lifetime | ~520 ± 40 fs | The simulated average time the molecule spends in the excited state before returning to the ground state. | nih.govosti.gov |

Computational Approaches to Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netnih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties. unimore.it QSPR is a valuable tool in materials science and drug discovery for screening compounds and predicting their properties without the need for synthesis and testing. nih.govresearchgate.net

For stilbene derivatives, QSPR and the related Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various properties, including biological activities like cytotoxicity and enzyme inhibition. mdpi.comjst.go.jpresearchgate.net For example, a 3D-QSAR model was developed for a series of trans-stilbene derivatives to understand their inhibitory activity against the enzyme CYP1B1. mdpi.comresearchgate.net This model, which had good predictive ability, helped to identify the key molecular features responsible for the observed activity. mdpi.comresearchgate.net Another study developed a QSAR model for the antileukemic activity of a set of stilbenes, correlating activity with descriptors like boiling point and the number of certain chemical groups. sciforum.net

While a specific QSPR study for this compound was not found, the principles are broadly applicable. A QSPR model for this and related compounds could be developed to predict properties such as solubility, melting point, or chromatographic retention times. The process would involve:

Compiling a dataset of stilbene derivatives with known experimental values for the property of interest.

Calculating a wide range of molecular descriptors (e.g., topological, electronic, geometric) for each compound.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates a subset of these descriptors with the property. ivl.se

Validating the model's predictive power using internal and external validation sets.

Such models can provide valuable insights into how structural modifications, like the addition of chlorine atoms, affect the macroscopic properties of stilbene-based compounds. unimore.it

Advanced Research on Derivatives, Analogues, and Structure Activity Relationships

Systematic Design and Synthesis of Functionalized 4,4'-Dichloro-trans-stilbene Analogues

The synthesis of functionalized analogues of this compound is a methodical process aimed at creating novel molecules with potentially improved characteristics. unich.it Synthetic strategies are diverse, allowing for the introduction of a wide array of chemical groups onto the stilbene (B7821643) backbone.

Common synthetic routes include:

Wittig Reaction: This method is versatile for preparing various substituted stilbenes. wiley-vch.de It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, offering a reliable way to form the carbon-carbon double bond of the stilbene core. wiley-vch.de The Wittig reaction is noted for its stereospecificity, often favoring the formation of the trans-isomer, which can simplify purification. wiley-vch.de

Heck and Suzuki Coupling Reactions: These palladium-catalyzed cross-coupling reactions are highly efficient for creating carbon-carbon bonds. uliege.be They are instrumental in synthesizing a broad range of functionalized stilbenes with high yields and versatility. uliege.be

McMurry Coupling: This reaction involves the reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent, and it is another effective method for stilbene synthesis. researchgate.net

Comparative Studies with Unsubstituted and Substituted Stilbene Derivatives

To understand the specific contributions of the chlorine atoms in this compound, researchers conduct comparative studies with other stilbene derivatives. These studies help to elucidate the structure-activity relationships that govern the biological and chemical behavior of this class of compounds.

A direct comparison between this compound and its methylated counterpart, 4,4'-dimethyl-trans-stilbene (B90989), reveals significant differences in their properties. The substitution of chlorine with methyl groups alters the electronic and steric characteristics of the molecule.

| Property | This compound | 4,4'-Dimethyl-trans-stilbene |

| Substituent | Chlorine (-Cl) | Methyl (-CH3) |

| Electronegativity | High | Low |

| Reactivity | Enhanced electrophilicity | Reduced polarity |

| Thermal Stability | Lower | Higher |

Interactive Data Table: Comparative properties of this compound and 4,4'-dimethyl-trans-stilbene.

The chlorine atoms in this compound increase the molecule's electrophilicity, making it more reactive in certain chemical reactions. In contrast, the methyl groups in 4,4'-dimethyl-trans-stilbene are electron-donating, which can influence its interaction with biological targets.

Hydroxylated stilbenes, such as resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene) and 4,4'-dihydroxy-trans-stilbene, are well-known for their biological activities, including antioxidant and anti-inflammatory properties. nih.gov Comparing these compounds with this compound provides valuable insights into how different substituents affect their biological profiles.

The presence and position of hydroxyl groups are critical for the biological activity of stilbenes. mdpi.comnih.gov For instance, the 4'-hydroxyl group in resveratrol is considered essential for some of its biological effects. nih.gov In contrast, the chlorine atoms in this compound introduce a different set of properties.

Studies have shown that 4,4'-dihydroxy-trans-stilbene exhibits potent antiproliferative activity, in some cases greater than that of resveratrol. nih.govresearchgate.net This is attributed to the specific positioning of the two hydroxyl groups, which enhances its biological effects. nih.gov The replacement of these hydroxyl groups with chlorine atoms in this compound would be expected to lead to a different mechanism of action and biological activity profile.

| Compound | Key Substituents | Notable Biological Activity |

| This compound | 4,4'-Dichloro | Varies based on specific assays |

| Resveratrol | 3,5,4'-Trihydroxy | Antioxidant, Anti-inflammatory nih.gov |

| 4,4'-Dihydroxy-trans-stilbene | 4,4'-Dihydroxy | Potent antiproliferative activity nih.govresearchgate.net |

Interactive Data Table: Comparison of this compound with hydroxylated stilbenes.

Analysis Relative to 4,4'-Dimethyl-trans-stilbene

Elucidation of the Impact of Halogenation on Molecular Properties and Biological Activity Profiles

The introduction of halogen atoms, such as chlorine, into the stilbene structure has a profound impact on its molecular properties and biological activity. nih.gov Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn influences its biological effects. nih.govnih.gov

Halogenated stilbenes have been investigated for a range of biological activities, including antimicrobial and anticancer properties. rsc.org The presence of halogens can enhance the reactivity of the stilbene core and improve its pharmacokinetic profile. nih.gov For example, halogenation can increase a compound's lipophilicity, which may improve its ability to cross cell membranes. nih.gov

Research has shown that the type and position of the halogen substituent are crucial in determining the resulting biological activity. rsc.org The introduction of chlorine atoms at the 4 and 4' positions of the trans-stilbene (B89595) backbone, as in this compound, creates a molecule with distinct properties compared to other halogenated or non-halogenated stilbenes.

Deriving Predictive Structure-Activity and Structure-Property Models

To streamline the discovery of new stilbene-based compounds, researchers are developing predictive models based on Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). um.edu.my These computational models aim to correlate the chemical structure of a molecule with its biological activity or physical properties.

By analyzing a dataset of stilbene analogues with known activities, QSAR models can identify the key structural features that contribute to a particular biological effect. mdpi.com For instance, a QSAR study on stilbene analogues might reveal that the presence of a halogen at a specific position is positively correlated with a desired activity. um.edu.my

These predictive models can:

Guide the design of new analogues: By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates.

Provide insights into the mechanism of action: QSAR models can help to identify the molecular properties that are important for a compound's interaction with its biological target.

Reduce the need for extensive experimental screening: By pre-screening compounds computationally, the number of molecules that need to be synthesized and tested can be significantly reduced.

The development of robust QSAR and QSPR models for halogenated stilbenes, including derivatives of this compound, is an active area of research that holds great promise for the future of drug discovery and materials science. nih.govum.edu.my

Emerging Research Applications in Materials Science and Chemical Biology

4,4'-Dichloro-trans-stilbene as a Functional Building Block

The intrinsic properties of the this compound scaffold, such as its planarity, thermal stability, and defined geometry, make it a valuable component for constructing larger, more complex chemical architectures.

The stilbene (B7821643) unit is a key component in the design of photoresponsive supramolecular polymers. rsc.org While research has often focused on other derivatives, the principles apply to the potential use of this compound. For instance, stilbene-based guest molecules can be mixed with host molecules to form AA/BB-type supramolecular polymers through a ring-chain polymerization mechanism. rsc.org The formation and disassembly of these polymer chains can be controlled by the photoisomerization of the stilbene core. rsc.org

In the field of polymer mechanochemistry, which studies the interplay between mechanical force and chemical reactions, stilbene derivatives are also of interest. liverpool.ac.uk The rigid nature of the stilbene unit can be incorporated into polymer backbones to create materials that respond to mechanical stress. Research into mechanophores, or force-responsive units, has included the development of macrocycles containing stiff-stilbene moieties. liverpool.ac.uk The unique electronic characteristics of this compound make it a candidate for inclusion in such advanced, stress-sensing polymer systems. The development of chiral structures from achiral polymers is another area of interest, where specific molecular building blocks can induce chirality in supramolecular assemblies. cjps.orgacs.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. While trans-stilbene (B89595) derivatives have been extensively studied as potential linkers, direct incorporation of this compound into MOF structures is not typical. The reason is that functional groups capable of coordinating to the metal centers, such as carboxylic acids, are generally required. rsc.org

Therefore, derivatives like (E)-4,4′-stilbene dicarboxylic acid are the actual building blocks used in MOF synthesis. rsc.org The chlorine atoms in this compound enhance its electrophilicity, making it a reactive precursor for creating these more functionalized stilbene linkers through cross-coupling reactions. Thus, while not a primary linker itself, this compound serves as a crucial starting material for producing the tailored organic struts needed for specific MOF architectures.

Integration into Advanced Polymer Systems and Supramolecular Assemblies

Potential in Advanced Optical and Electronic Materials

The conjugated π-system of the stilbene core is responsible for its characteristic optical properties, which can be fine-tuned by substituents. The addition of chlorine atoms at the 4 and 4' positions modifies the electronic structure, influencing its absorption and emission behavior.

Stilbene and its derivatives are known for their intense absorption and fluorescence properties. wiley-vch.de These characteristics make them suitable for applications such as dye lasers, optical brighteners, and scintillators. wiley-vch.de Fluorescent probes are fluorophores specifically designed to respond to a particular stimulus or localize within a specific environment, enabling sensitive detection of components in complex systems like living cells. univr.it

Research into halo-stilbene derivatives has been conducted to study their fluorescent properties. researchgate.net The introduction of halogen atoms can alter photophysical parameters, making compounds like this compound candidates for development as specialized fluorescent probes. Their chemical stability and predictable spectroscopic behavior are advantageous for creating reliable optical materials. wiley-vch.de

Table 1: Photophysical Properties of trans-Stilbene

| Property | Value | Solvent |

| Absorption Wavelength (λₘₐₓ) | 293.75 nm | Hexane (B92381) |

| Molar Absorptivity (ε) | 28,200 M⁻¹cm⁻¹ | Hexane |

| Fluorescence Quantum Yield (Φ_f) | 0.04 | Hexane |

| Note: Data for the parent compound trans-stilbene. Substituents like chlorine atoms would modify these values. Source: photochemcad.com |

A key characteristic of stilbenes is their ability to undergo reversible trans-cis photoisomerization. wiley-vch.de This process, a form of photochromism, allows the molecule's geometry to be switched using light, which in turn alters its physical and chemical properties. This phenomenon is central to the development of photoresponsive materials. wiley-vch.deru.nl

The trans-cis isomerization can be monitored by fluorescence techniques, as the excited singlet state of the trans-isomer competes between fluorescence and isomerization. wiley-vch.de This light-induced switching has been harnessed in supramolecular polymers where the assembly and disassembly of the material are controlled by irradiating the stilbene unit. rsc.org The stability and predictable photoreactivity of this compound make it a strong candidate for incorporation into such photo-switchable systems, including smart gels, films, and other functional materials.

Exploration as Active Optical Media and Fluorescent Probes

Investigative Chemical Biology and Biomedical Research

In the realm of chemical biology, small molecules are often used as probes to study and manipulate biological processes. Stilbene derivatives, notably resveratrol (B1683913), are known for their biological activities. Researchers have synthesized and studied various analogues to understand structure-activity relationships and develop compounds with enhanced or specific properties.

This compound (DCS) has been identified as a prototype for a series of stilbenes substituted at the 4 and 4' positions with the goal of enhancing their biological properties. researchgate.net Understanding the conformational equilibrium of such molecules is considered important for clarifying their mechanism of action. Studies using liquid crystal NMR spectroscopy have been employed to determine the solution-state conformation of DCS, revealing that its phenyl rings are rotated with respect to the vinyl plane. researchgate.net This type of fundamental research is a critical step in designing stilbene-based molecules for potential therapeutic or diagnostic applications.

Mechanistic Studies of Anti-proliferative and Cytotoxic Effects (e.g., Cell Cycle Perturbation, Apoptosis Induction)

There is currently a lack of specific research data detailing the anti-proliferative and cytotoxic effects of this compound. Studies on related compounds, such as 4,4'-dihydroxy-trans-stilbene, have shown that they can inhibit cell proliferation and induce cell cycle arrest, but it is not known if the dichloro-derivative possesses similar capabilities. nih.gov

Exploration of Anti-invasive and Estrogen Receptor Modulating Activities

No specific studies on the anti-invasive properties or the estrogen receptor modulating activities of this compound could be identified in the current body of scientific literature. The influence of chlorine substituents at the 4 and 4' positions on these biological activities remains an open area for investigation.

Investigations in Antimicrobial and Antioxidant Contexts

Similarly, there is a lack of available data from investigations into the antimicrobial and antioxidant potential of this compound. While some stilbene derivatives are known for their antioxidant properties, the effect of dichlorination on this activity has not been reported. nih.gov

Environmental Research Perspectives on 4,4 Dichloro Trans Stilbene

Degradation Pathways and Environmental Fate Studies of Synthetic Halogenated Stilbenes